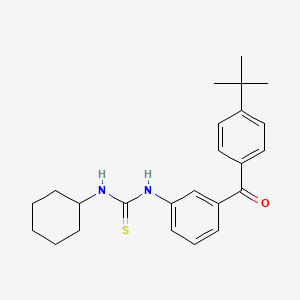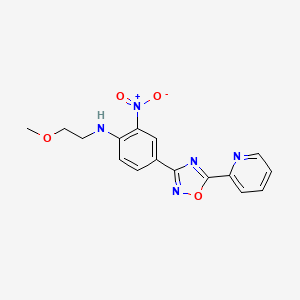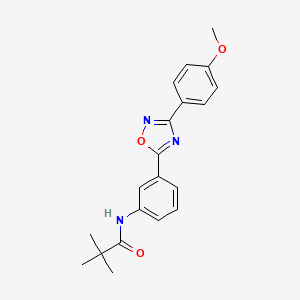
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MPPO, is a chemical compound that has shown promising results in scientific research. MPPO is a piperazine derivative that has been synthesized for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also inhibits the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's and Parkinson's research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to protect neurons from oxidative stress and improve cognitive function. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. However, the limitations of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and efficacy.
Orientations Futures
There are several future directions for N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide research. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide to improve its yield and reduce the production of impurities.
Méthodes De Synthèse
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-methoxybenzohydrazide with pivalic anhydride to form N-(4-methoxybenzoyl)piperazine-1-carboxamide. This intermediate compound is then reacted with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-amine to form N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. The synthesis method has been optimized to improve the yield of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and reduce the production of impurities.
Applications De Recherche Scientifique
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. In cancer research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)19(24)21-15-7-5-6-14(12-15)18-22-17(23-26-18)13-8-10-16(25-4)11-9-13/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOSBSATLQGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

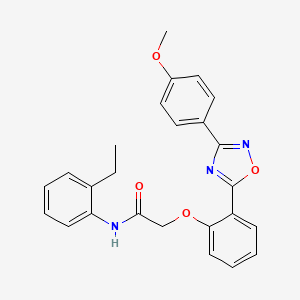
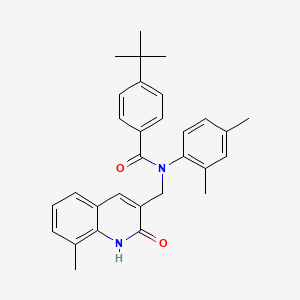

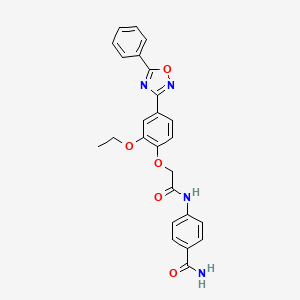
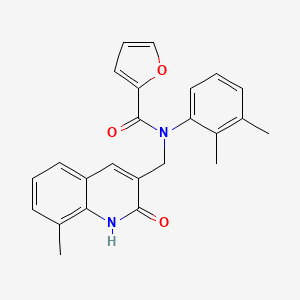
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)






